(Benzylamine)trifluoroboron

Descripción general

Descripción

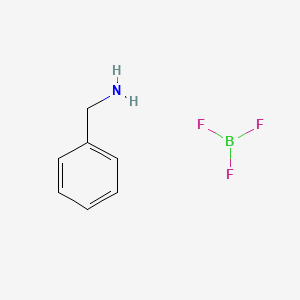

(Benzylamine)trifluoroboron is an organometallic compound with the molecular formula C₇H₉BF₃N. It is a colorless to light yellow oily liquid that can be dissolved in organic solvents . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Benzylamine)trifluoroboron can be synthesized through the reaction of benzylamine with boron trifluoride. The reaction typically involves the use of an organic solvent and is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .

Análisis De Reacciones Químicas

Types of Reactions

(Benzylamine)trifluoroboron undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: This compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like lithium aluminum hydride or sodium borohydride .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

- Reagent and Catalyst : (Benzylamine)trifluoroboron serves as a reagent and catalyst in organic synthesis reactions such as Friedel-Crafts acylation and alkylation. Its role as a Lewis acid catalyst is attributed to the vacant p-orbital on the boron atom, enhancing reaction rates and selectivity in various transformations.

- Fluorination Agent : The compound acts as a mild fluorinating agent, selectively fluorinating specific carbon atoms in organic molecules. This property is particularly valuable in synthesizing fluorinated compounds used in pharmaceuticals and agrochemicals .

Biology

- Biochemical Interactions : In biological research, this compound is utilized for its ability to interact with biomolecules, facilitating specific biochemical reactions. This interaction is crucial for studying enzyme mechanisms and developing new biochemical assays .

- Synthesis of Nitrogen-Containing Heterocycles : The compound is a precursor for synthesizing diverse nitrogen-containing heterocycles that are essential building blocks for many pharmaceuticals .

Medicine

- Therapeutic Applications : Research is ongoing into the potential of this compound as a starting material for designing boron-containing drugs with applications in cancer treatment and other diseases. Its unique properties may enhance drug efficacy and specificity .

Industry

- Curing Agents for Epoxy Resins : The compound is employed as a curing agent in epoxy resin formulations, enhancing the mechanical properties and thermal stability of the resulting materials. It is particularly useful in coatings and adhesives within the automotive and electronics industries .

- Thin Film Deposition : In semiconductor manufacturing, this compound can be used in thin film deposition processes, contributing to the production of high-performance electronic components .

Case Study 1: Fluorination Reactions

A study demonstrated the use of this compound in selective fluorination reactions leading to high yields of desired fluorinated products. The results indicated that the compound's Lewis acid properties significantly enhanced reaction efficiency compared to traditional methods.

Case Study 2: Epoxy Resin Curing

In industrial applications, this compound was incorporated into epoxy resin formulations, resulting in improved thermal stability and mechanical strength. Tests showed that using this compound as a curing agent allowed for lower processing temperatures while achieving superior performance characteristics.

Mecanismo De Acción

The mechanism of action of (benzylamine)trifluoroboron involves its interaction with various molecular targets and pathways. The compound contains both Lewis base and Lewis acid groups, allowing it to bond with different ions and molecules. This dual functionality enables this compound to passivate defects in materials, improve energy-level alignment, and enhance the stability and performance of various systems .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (benzylamine)trifluoroboron include:

- Benzylamine-boron trifluoride complex

- Phenylmethanamine-trifluoroborane

- Benzylammonio-trifluoroborate

Uniqueness

This compound stands out due to its unique combination of Lewis base and Lewis acid properties, which allows it to interact with a wide range of ions and molecules. This versatility makes it particularly valuable in applications such as perovskite solar cells, where it can concurrently passivate cationic and anionic defects, leading to improved efficiency and stability .

Actividad Biológica

(Benzylamine)trifluoroboron is a compound that has garnered interest in various fields, particularly in biological research due to its unique chemical properties and interactions with biomolecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound is characterized by its dual functionality as both a Lewis acid and a Lewis base. This allows it to interact with a variety of molecular targets, facilitating biochemical reactions essential for biological processes. The compound can form complexes with biomolecules, thereby influencing their behavior and activity in biological systems .

Mechanism Overview:

- Lewis Acid-Base Interaction: The trifluoroboron moiety acts as a Lewis acid, while the benzylamine component serves as a Lewis base. This interaction can stabilize transition states in biochemical reactions.

- Biomolecular Interaction: The compound can modify the structure and function of proteins and nucleic acids, potentially leading to altered biological activity.

1. Antioxidant Properties

Recent studies have indicated that modifications in the structure of benzylamine derivatives can enhance their antioxidant properties. For instance, compounds with electron-donating groups have shown increased free radical scavenging activity, which is crucial for protecting cells from oxidative stress .

2. Therapeutic Potential

This compound has been investigated for its potential in drug development:

- Cancer Therapeutics: Research has highlighted the role of benzylamine derivatives as selective inhibitors for prostate cancer. These compounds were designed through structure-based approaches to optimize their binding affinity to target enzymes involved in cancer progression .

- Drug Delivery Systems: The ability of this compound to interact with various biomolecules makes it a candidate for use in targeted drug delivery systems, enhancing the efficacy of therapeutic agents.

Comparative Studies

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Benzylamine-boron trifluoride complex | Lewis acid-base complex | Used in organic synthesis; limited biological data |

| Phenylmethanamine-trifluoroborane | Amine-BF3 complex | Investigated for catalytic properties |

| Benzylammonio-trifluoroborate | Cationic boron complex | Potentially useful in medicinal chemistry |

The comparison indicates that while other boron-containing compounds are primarily utilized for synthetic applications, this compound exhibits significant promise in biological contexts due to its ability to engage with biomolecules effectively.

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant properties of various benzylamine derivatives, this compound exhibited notable activity against DPPH and ABTS radicals. The IC50 values ranged from 2.30 μM to 3.12 μM across different derivatives, indicating strong free radical scavenging capabilities .

Case Study 2: In Vivo Toxicity Assessment

The toxicity profile of this compound was assessed using zebrafish embryos as a model organism. The compound demonstrated low toxicity at therapeutic concentrations, suggesting its potential safety for further development in pharmaceutical applications .

Propiedades

IUPAC Name |

phenylmethanamine;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.BF3/c8-6-7-4-2-1-3-5-7;2-1(3)4/h1-5H,6,8H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZFHTRSHNGOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061016 | |

| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

696-99-1 | |

| Record name | (Benzenemethanamine)trifluoroboron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron, (benzenemethanamine)trifluoro-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzylamine)trifluoroboron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.